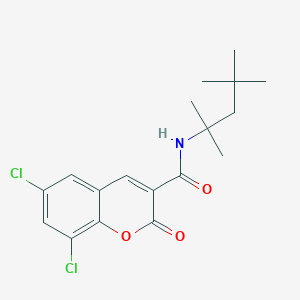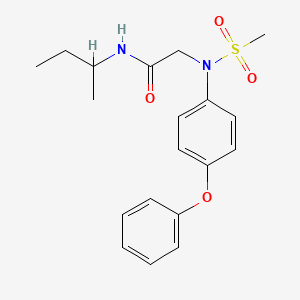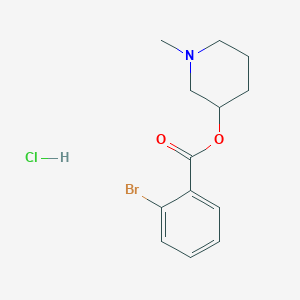![molecular formula C22H20ClNO B4929821 9-[3-(4-chloro-3-methylphenoxy)propyl]-9H-carbazole](/img/structure/B4929821.png)
9-[3-(4-chloro-3-methylphenoxy)propyl]-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[3-(4-chloro-3-methylphenoxy)propyl]-9H-carbazole is a chemical compound that has been studied for its potential use in scientific research. It is a carbazole derivative that has been synthesized using various methods. The compound has been found to have several biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 9-[3-(4-chloro-3-methylphenoxy)propyl]-9H-carbazole is not fully understood. However, it has been found to interact with several targets in the body, including various receptors and enzymes. The compound has been found to have both agonist and antagonist effects on these targets, depending on the specific target.
Biochemical and Physiological Effects:
9-[3-(4-chloro-3-methylphenoxy)propyl]-9H-carbazole has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis in these cells. The compound has also been found to have neuroprotective effects, making it a potential candidate for the treatment of Alzheimer's disease. Additionally, the compound has been found to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 9-[3-(4-chloro-3-methylphenoxy)propyl]-9H-carbazole in lab experiments is its potential for use in the treatment of various diseases. The compound has been found to have several biochemical and physiological effects, making it a promising candidate for further investigation. However, one limitation of using the compound in lab experiments is its potential for toxicity. The compound has been found to have toxic effects at high doses, making it important to use caution when handling the compound.
Orientations Futures
There are several future directions for research on 9-[3-(4-chloro-3-methylphenoxy)propyl]-9H-carbazole. One direction is to further investigate the compound's potential for use in the treatment of various diseases such as cancer and Alzheimer's disease. Another direction is to investigate the compound's mechanism of action and its interactions with various targets in the body. Additionally, future research could focus on the development of new synthesis methods for the compound and the investigation of its potential for use in other scientific applications.
Méthodes De Synthèse
The synthesis of 9-[3-(4-chloro-3-methylphenoxy)propyl]-9H-carbazole has been achieved using several methods. One method involves the reaction of 9H-carbazole with 4-chloro-3-methylphenol in the presence of a base such as potassium carbonate. Another method involves the reaction of 9H-carbazole with 4-chloro-3-methylphenol in the presence of a catalyst such as palladium on carbon.
Applications De Recherche Scientifique
9-[3-(4-chloro-3-methylphenoxy)propyl]-9H-carbazole has been studied for its potential use in scientific research. It has been found to have several biochemical and physiological effects, making it a promising candidate for further investigation. The compound has been studied for its potential use in the treatment of various diseases such as cancer and Alzheimer's disease.
Propriétés
IUPAC Name |
9-[3-(4-chloro-3-methylphenoxy)propyl]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO/c1-16-15-17(11-12-20(16)23)25-14-6-13-24-21-9-4-2-7-18(21)19-8-3-5-10-22(19)24/h2-5,7-12,15H,6,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCHEAJVGWNSEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCN2C3=CC=CC=C3C4=CC=CC=C42)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B4929784.png)
![7-(2-oxo-2-phenylethyl)-3-(2-thienyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazol-4-ium bromide](/img/structure/B4929792.png)
![2-[(4-chlorophenyl)thio]-N-(3-methoxypropyl)acetamide](/img/structure/B4929796.png)
![isopropyl 2-[(2-bromobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4929802.png)
![N-(4-fluorobenzyl)-2-[(5-isoquinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4929806.png)
![2-(2-bromo-4-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B4929808.png)
![5-(3,4-dichlorophenyl)-N-(2-thienylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4929814.png)
![N-(2-(4-fluorophenyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B4929820.png)
![N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}-2-(4-chlorophenyl)acetamide](/img/structure/B4929828.png)
![N,N-diethyl-N'-[4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B4929831.png)
![2-amino-4'-bromo-5'-methyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B4929835.png)
